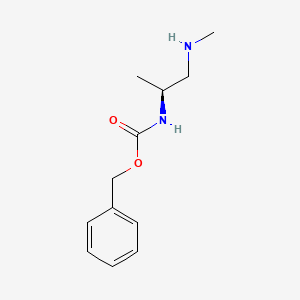

(S)-Benzyl 1-(methylamino)propan-2-ylcarbamate

Description

Chemical Classification and Nomenclature

(S)-Benzyl 1-(methylamino)propan-2-ylcarbamate is a chiral carbamate derivative characterized by its stereospecific (S)-configuration at the propan-2-yl carbon center. Its molecular formula is C₁₂H₁₈N₂O₂ , with a molecular weight of 222.28 g/mol . The compound belongs to the broader class of organic carbamates , which are esters of carbamic acid (NH₂COOH) featuring a benzyloxycarbonyl (Cbz) group.

IUPAC Name :

Benzyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate.

Synonymous Designations :

- This compound

- Benzyl N-methyl-N-[(2S)-1-pyrrolidin-1-ylpropan-2-yl]carbamate (variant with pyrrolidine substitution)

- CAS 866933-34-8 (primary identifier)

Structural Features :

- Benzyl group : Provides hydrophobicity and stabilizes the carbamate moiety.

- Methylamino group : Enhances solubility in polar solvents and participates in hydrogen bonding.

- Chiral center : The (S)-configuration influences stereoselective interactions in synthetic applications.

Comparative Molecular Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₈N₂O₂ | |

| Molecular Weight | 222.28 g/mol | |

| Boiling Point | Not reported | |

| Density | Not reported |

Historical Context and Development

The synthesis of this compound is rooted in the Bergmann-Zervas carbobenzoxy (Cbz) method , pioneered in the 1930s for peptide synthesis. This method introduced benzyl chloroformate (Cbz-Cl) as a reagent for amine protection, enabling controlled elongation of peptide chains without racemization.

Key Historical Milestones :

- 1932 : Bergmann and Zervas developed the Cbz group, revolutionizing peptide synthesis by enabling reversible amine protection.

- 2000s : Advancements in stereoselective synthesis allowed for the isolation of enantiomerically pure carbamates like this compound.

- 2020s : The compound gained attention as an intermediate in asymmetric catalysis and medicinal chemistry , particularly for synthesizing β-amino alcohol derivatives.

Synthetic Evolution :

Early routes relied on nucleophilic substitution between benzyl chloroformate and 1-(methylamino)propan-2-ol. Modern protocols employ stereocontrolled reactions , such as enzymatic resolution or chiral auxiliaries, to achieve >98% enantiomeric excess.

Significance in Carbamate Chemistry Research

This compound serves as a critical model compound for studying stereochemical effects in carbamate reactivity. Its applications span:

1. Protective Group Chemistry :

- The Cbz group shields primary amines during multi-step syntheses, later removed via hydrogenolysis or acidolysis.

- Comparative studies show its stability under basic conditions exceeds that of tert-butoxycarbonyl (Boc) groups.

2. Pharmacological Intermediate :

- Used to synthesize β₂-adrenergic receptor agonists and neuraminidase inhibitors via carbamate-to-urea transformations.

- Acts as a precursor to chiral ligands in asymmetric hydrogenation catalysts.

3. Physicochemical Studies :

Research Objectives and Scope of Study

Recent investigations focus on three primary objectives:

1. Synthetic Optimization :

- Developing atom-economical routes using catalytic asymmetric synthesis.

- Enhancing yield (>85%) via microwave-assisted reactions or flow chemistry.

2. Mechanistic Elucidation :

- Mapping reaction pathways for carbamate cleavage under reductive conditions.

- Studying stereochemical retention in SN2 displacements at the chiral center.

3. Application Expansion :

- Exploring its utility in metal-organic frameworks (MOFs) for gas storage.

- Designing enzyme-mimetic catalysts by immobilizing the compound on silica supports.

Scope Limitations :

- Excludes toxicological assessments or clinical applications.

- Focuses on structural, synthetic, and mechanistic aspects within organic chemistry.

Properties

IUPAC Name |

benzyl N-[1-(methylamino)propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-10(8-13-2)14-12(15)16-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEWTESAMOZBGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696720 | |

| Record name | Benzyl [1-(methylamino)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866933-34-8 | |

| Record name | Benzyl [1-(methylamino)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 1-(methylamino)propan-2-ylcarbamate typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as (S)-methyl (1-aminopropan-2-yl)carbamate hydrochloride.

Benzylation: The intermediate is then subjected to benzylation, where a benzyl group is introduced to the molecule. This step often involves the use of benzyl chloride and a base such as sodium hydroxide.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 1-(methylamino)propan-2-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the methylamino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Medicinal Chemistry

(S)-Benzyl 1-(methylamino)propan-2-ylcarbamate is primarily investigated for its pharmacological properties. Its applications include:

- Drug Development : The compound is being explored as a potential drug candidate due to its ability to interact with specific biological targets, which may lead to therapeutic effects in various diseases. Research indicates that it may exhibit activity against certain cancer cell lines and neurological disorders.

- Mechanism of Action : Preliminary studies suggest that the compound may act by modulating neurotransmitter pathways or inhibiting specific enzymes involved in disease progression. Understanding its mechanism can facilitate the design of more effective derivatives.

Pharmaceutical Production

The production of this compound involves specialized synthesis techniques that ensure high purity and potency:

- Cleanroom Manufacturing : The compound is produced under stringent conditions, often in cleanroom environments classified from Class 100 to Class 100,000, to minimize contamination risks during synthesis.

- Regulatory Compliance : The synthesis processes adhere to current Good Manufacturing Practices (cGMP), ensuring that the production meets safety and efficacy standards required for pharmaceutical compounds.

Case Study: Anticancer Activity

A study conducted on the anticancer properties of this compound demonstrated promising results against specific cancer cell lines. The compound exhibited cytotoxic effects at low concentrations, indicating its potential as an effective chemotherapeutic agent. Further research is necessary to elucidate the precise mechanisms involved and to evaluate its efficacy in vivo.

Case Study: Neurological Applications

Research has also focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. Initial findings suggest that it may help mitigate neuronal damage by modulating glutamate signaling pathways, thus opening avenues for treating conditions like Alzheimer's disease and multiple sclerosis.

Mechanism of Action

The mechanism of action of (S)-Benzyl 1-(methylamino)propan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include binding to the active site of enzymes or altering the conformation of receptors, leading to changes in their biological activity .

Comparison with Similar Compounds

Benzyl (S)-(1-(methylamino)butan-2-yl)carbamate

- Structural Difference : The propan-2-yl backbone is extended to butan-2-yl, introducing an additional methylene group.

- Applications : May serve as a precursor for longer-chain bioactive amines or peptidomimetics.

(S)-tert-Butyl 1-(methylamino)propan-2-ylcarbamate

- Structural Difference : Benzyl group replaced with tert-butyl, a bulkier and more hydrophobic protecting group.

- Key Data :

- Implications :

Benzyl 2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-ylcarbamate

- Structural Difference : Incorporates a fluorobenzylcarbamoyl group and a pyrimidine ring.

- Implications :

- Applications: Potential use in oncology or antiviral therapies due to pyrimidine’s role in nucleic acid analogs.

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)(ethyl)carbamate

- Structural Difference : Features a piperidinyl ring and ethyl carbamate group.

- Key Data :

- Implications: The piperidine moiety may enhance blood-brain barrier penetration, relevant for central nervous system (CNS) targets.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | CAS Number | Key Substituents | LogP | Applications |

|---|---|---|---|---|---|

| (S)-Benzyl 1-(methylamino)propan-2-ylcarbamate | C₁₂H₁₈N₂O₂ | Not Provided | Benzyl, propan-2-yl, methylamino | ~1.5* | Intermediate for chiral amines |

| Benzyl (S)-(1-(methylamino)butan-2-yl)carbamate | C₁₃H₂₀N₂O₂ | 1007882-09-8 | Butan-2-yl | ~2.0* | Lipophilic drug precursors |

| (S)-tert-Butyl 1-(methylamino)propan-2-ylcarbamate | C₉H₂₀N₂O₂ | 873221-70-6 | tert-butyl | 1.714 | Protease inhibitor synthesis |

| Benzyl 2-(4-(4-fluorobenzylcarbamoyl)-...)† | C₂₄H₂₆FN₃O₅ | 518048-02-7 | 4-fluorobenzyl, pyrimidine | ~2.5* | Kinase inhibitors, antiviral agents |

| Benzyl piperidinyl-ethyl carbamate‡ | C₁₉H₂₇N₃O₃ | 1354025-07-2 | Piperidine, ethyl carbamate | ~2.2* | CNS-targeted therapeutics |

*Estimated based on structural analogs. †Truncated name for brevity. ‡Abbreviated for table; full name in Section 2.4.

Research Findings and Trends

- Steric and Electronic Effects : Bulkier groups (e.g., tert-butyl) improve stability but may reduce synthetic accessibility. Fluorine atoms enhance binding specificity and metabolic resistance .

- Backbone Modifications : Extending the carbon chain (propan-2-yl → butan-2-yl) increases lipophilicity, critical for optimizing bioavailability in hydrophobic environments .

Biological Activity

Overview

(S)-Benzyl 1-(methylamino)propan-2-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features a carbamate functional group, which is known for its diverse biological activities, including neuroleptic and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity to AChE, with IC50 values indicating potent inhibition. The compound's activity was compared with established AChE inhibitors, showcasing a favorable profile for further development as a therapeutic agent.

In Vivo Studies

In vivo evaluations have revealed that this compound can reduce apomorphine-induced stereotyped behavior in rodent models, suggesting its potential as an antipsychotic agent. The structure-activity relationship (SAR) studies indicate that modifications to the benzyl and methylamino groups can enhance its neuroleptic properties .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 218.28 g/mol |

| AChE Inhibition IC50 | 0.74 µM |

| Neuroleptic Activity (in vivo) | Significant reduction in stereotypy |

Case Studies

- Neuroleptic Activity : A study involving various benzamide derivatives found that compounds similar to this compound exhibited enhanced antistereotypic activity compared to traditional neuroleptics like haloperidol. This suggests a potential for reduced side effects and improved efficacy in treating psychosis .

- Antimicrobial Properties : Research on conjugated derivatives of similar carbamate structures has shown promising antimicrobial activity against various bacterial strains. The modifications introduced by the carbamate moiety were crucial for enhancing the bioactivity of these compounds .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds indicated that certain derivatives could induce apoptosis in cancer cell lines, highlighting their potential role in cancer therapy .

Q & A

Q. How do structural modifications (e.g., fluorinated benzyl groups) impact biological activity or synthetic complexity?

- Research Design : Synthesize analogs with electron-withdrawing (e.g., –F, –CF₃) or donating (–OCH₃) substituents. Compare yields, purity (HPLC), and bioactivity (e.g., enzyme inhibition assays). Fluorinated derivatives may enhance metabolic stability but require harsher purification (e.g., reverse-phase HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.